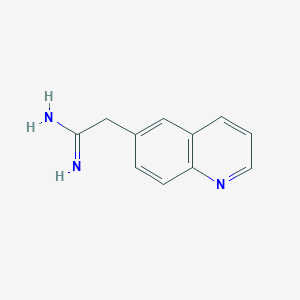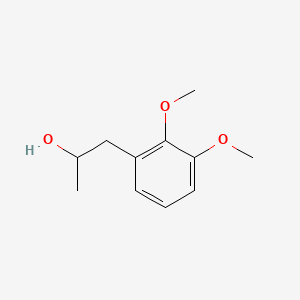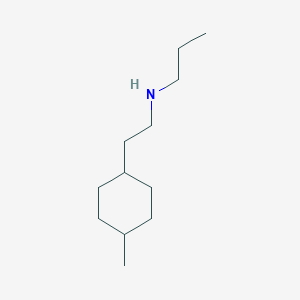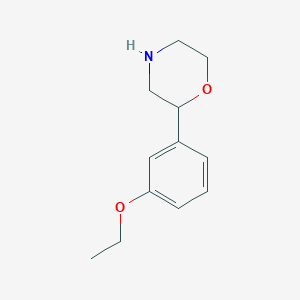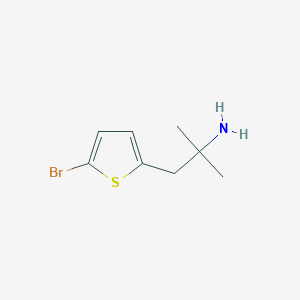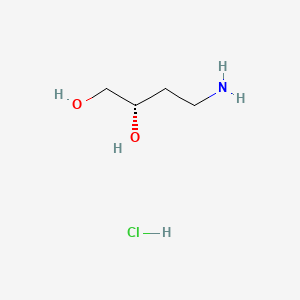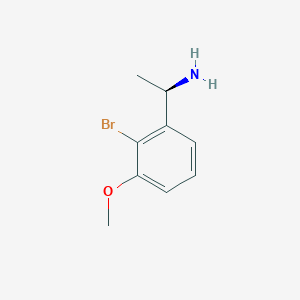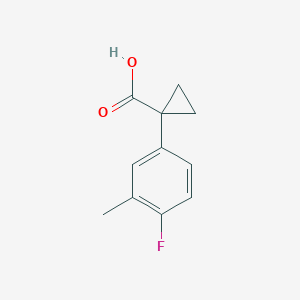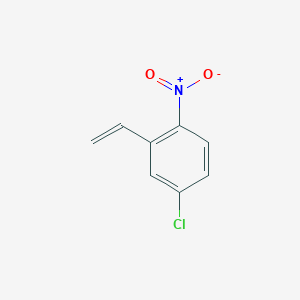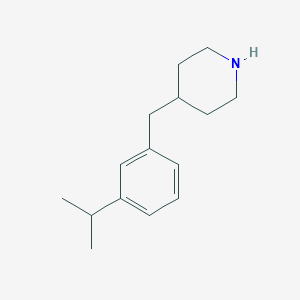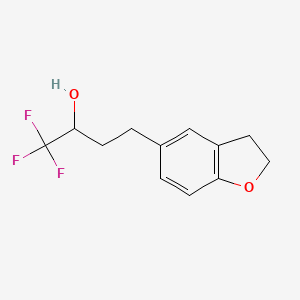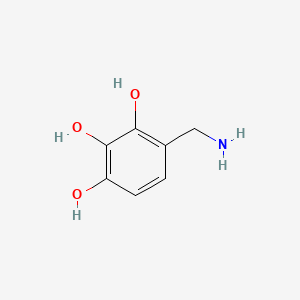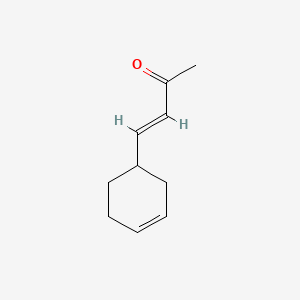
3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is an organic compound with the molecular formula C10H14O. It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- typically involves the aldol condensation reaction. This reaction is carried out by reacting cyclohexanone with crotonaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 25-30°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- follows a similar synthetic route but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound using hydrogen gas in the presence of a palladium catalyst results in the formation of saturated ketones.
Substitution: The compound can undergo nucleophilic substitution reactions where the enone group is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated ketones.
Substitution: Corresponding substituted enones.
Wissenschaftliche Forschungsanwendungen
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:
2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-: Another enone with similar structural features but different functional groups.
Uniqueness
3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
2817-96-1 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(E)-4-cyclohex-3-en-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3/b8-7+ |
InChI-Schlüssel |
LFDNNILGCLEANA-BQYQJAHWSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1CCC=CC1 |
Kanonische SMILES |
CC(=O)C=CC1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




